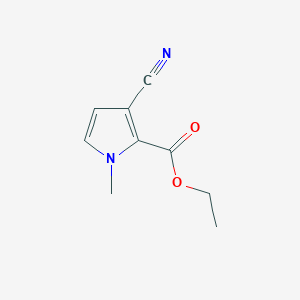

Ethyl 3-cyano-1-methyl-1h-pyrrole-2-carboxylate

Description

Contextual Significance of the Pyrrole (B145914) Heterocycle in Chemical Science

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in chemistry. britannica.com Its prevalence in nature and its versatility in synthetic applications have cemented its importance in the scientific landscape.

The pyrrole nucleus is a fundamental building block in a vast array of natural products essential for life. uop.edu.pk Perhaps the most well-known examples are the porphyrins, which form the core of heme in hemoglobin and chlorophyll (B73375) in plants. slideshare.netwikipedia.org These complex macrocycles are constructed from four pyrrole rings and are vital for oxygen transport and photosynthesis, respectively. Other notable pyrrole-containing natural products include vitamin B12, bile pigments like bilirubin, and a variety of alkaloids with diverse biological activities. wikipedia.orgrsc.org The biosynthesis of these molecules often involves intricate enzymatic pathways that assemble and modify pyrrole precursors, highlighting the evolutionary significance of this heterocyclic system. researchgate.netnih.gov

The rich history of pyrrole chemistry is marked by the development of numerous synthetic methodologies for the construction and functionalization of the pyrrole ring, such as the Paal-Knorr and Hantzsch syntheses. nih.gov Historically, the isolation of pyrrole from bone oil and coal tar paved the way for understanding its fundamental reactivity. uop.edu.pkrsc.org In contemporary synthetic chemistry, pyrrole derivatives are invaluable intermediates and building blocks for the synthesis of complex molecules, including pharmaceuticals and materials. nbinno.comeurekaselect.com The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups. uop.edu.pk This versatility has led to the incorporation of the pyrrole motif into numerous marketed drugs, such as the cholesterol-lowering agent atorvastatin (B1662188) and the non-steroidal anti-inflammatory drug tolmetin. wikipedia.orgrsc.org

Rationale for Investigating Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate

The specific substitution pattern of this compound presents a compelling case for its scientific investigation. The combination of electron-withdrawing groups and N-methylation on the pyrrole core imparts unique properties that are of considerable interest.

| Feature | Description |

| Core Structure | Five-membered aromatic pyrrole ring |

| Substituent at C2 | Ethyl carboxylate (-COOEt) |

| Substituent at C3 | Cyano (-CN) |

| Substituent at N1 | Methyl (-CH3) |

| Electronic Nature of Substituents | Electron-withdrawing |

Emerging Research Interest in N-Methylated Pyrrole-2-carboxylate Derivatives

N-methylation of the pyrrole ring, as seen in this compound, prevents the formation of N-H hydrogen bonds, which can influence solubility and intermolecular interactions. Research into N-methylated pyrrole derivatives has been driven by their presence in various natural products and their utility in medicinal chemistry. nih.gov For instance, N-methylpyrrole-2-carboxylate moieties are found in bioactive compounds and are used as synthetic intermediates for more complex structures. researchgate.netnih.gov The N-methyl group can also impact the biological activity and pharmacokinetic properties of a molecule.

Overview of Current Research Trajectories for the Compound

While extensive research specifically targeting this compound is still emerging, current investigations into similarly substituted pyrroles suggest several potential research directions. These include:

Synthetic Methodology: Developing novel and efficient synthetic routes to access this and related polysubstituted pyrroles is a key area of interest. rsc.org

Medicinal Chemistry: Exploring the biological activity of this compound and its derivatives is a promising avenue, given the prevalence of the pyrrole scaffold in pharmaceuticals. nih.govnih.gov The specific substitution pattern may lead to interactions with various biological targets.

Materials Science: The unique electronic properties conferred by the cyano and ester groups suggest potential applications in organic electronics, such as in the development of novel dyes, sensors, or organic semiconductors. researchgate.netnih.gov

Research Objectives and Scope of the Academic Review

The primary objective of this academic review is to consolidate and extrapolate available scientific information to present a detailed profile of this compound. Due to the notable absence of dedicated studies on this specific compound, this review will address the following:

Propose a plausible synthetic route for this compound based on established methodologies for the synthesis of substituted pyrroles and the N-methylation of pyrrole precursors.

Predict the physicochemical and spectroscopic properties of the target molecule by analogy to structurally related compounds for which experimental data is available.

Explore the potential applications of this compound in organic synthesis, medicinal chemistry, and materials science by considering the known applications of similar pyrrole derivatives.

This review acknowledges the existing research gap and aims to provide a foundational document that may inspire and guide future experimental investigation into this specific chemical entity. The content is strictly focused on the chemical nature and potential utility of the compound, excluding any speculative information on dosage or adverse effects.

Synthesis and Chemical Properties

Proposed Synthesis of this compound

A likely synthetic pathway to obtain this compound would involve a two-step process, starting from the commercially available precursor, Ethyl 3-cyano-1H-pyrrole-2-carboxylate. synblock.comguidechem.com

Synthesis of Ethyl 3-cyano-1H-pyrrole-2-carboxylate: Various methods for the synthesis of polysubstituted pyrroles have been reported. uctm.edu A common approach for a compound with this substitution pattern might involve a multi-component reaction or a cyclization strategy. For instance, a variation of the Gewald reaction, which is typically used for thiophene (B33073) synthesis, can be adapted for pyrroles. wikipedia.orgscispace.com Alternatively, a one-pot three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine can yield N-substituted 3-cyanopyrroles. researchgate.net

N-Methylation: The final step would be the N-methylation of Ethyl 3-cyano-1H-pyrrole-2-carboxylate. The nitrogen atom of the pyrrole ring can be readily alkylated. A common and effective method for N-methylation of electron-deficient pyrroles is the use of dimethyl carbonate in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org This method is considered a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. acs.orgresearchgate.net The reaction is typically carried out by heating the pyrrole precursor with dimethyl carbonate and a catalytic amount of base. acs.org

The proposed reaction is as follows:

Predicted Physicochemical Properties

Based on the properties of its unmethylated precursor and other similar pyrrole derivatives, the following physicochemical properties for this compound can be predicted.

| Property | Predicted Value |

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound are as follows, based on the analysis of related compounds:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and two doublets for the two protons on the pyrrole ring.

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the cyano carbon, the carbons of the pyrrole ring, the N-methyl carbon, and the carbons of the ethyl group.

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), a strong absorption for the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-H stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications

As a Precursor in Organic Synthesis

The functional groups present in this compound make it a versatile intermediate for the synthesis of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups. The pyrrole ring itself can undergo various electrophilic substitution reactions.

As a Building Block in Medicinal Chemistry

Pyrrole derivatives are a cornerstone in medicinal chemistry, with a wide range of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.orgnih.gov The specific substitution pattern of this compound, featuring both electron-withdrawing cyano and ester groups, could be a key pharmacophore for interaction with biological targets. mdpi.com For example, pyrrole-2-carboxamides have been designed as inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for treating tuberculosis. nih.gov The title compound could serve as a starting material for the synthesis of novel pyrrole-based therapeutic agents.

Potential in Materials Science

Pyrrole-containing compounds are also of significant interest in materials science, particularly in the development of conducting polymers, dyes, and organic electronics. researchgate.net The electronic properties of the pyrrole ring can be tuned by the introduction of various substituents. The presence of the cyano and ester groups in this compound could influence its electronic and photophysical properties, making it a candidate for investigation in the design of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyano-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-3-13-9(12)8-7(6-10)4-5-11(8)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSODWCEAGEBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate and Its Analogues

Established Pyrrole (B145914) Annulation Strategies Relevant to the Pyrrole Core

The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry. Several named reactions have been developed and refined over the years to provide access to a wide variety of substituted pyrroles. Understanding these classical methods provides a foundation for appreciating the specific challenges and solutions in the synthesis of polysubstituted pyrroles like Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate.

Knorr Pyrrole Synthesis Modifications and Adaptations

The Knorr pyrrole synthesis is a widely utilized reaction that traditionally involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org The mechanism proceeds through the formation of an imine, which then tautomerizes to an enamine, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

A significant challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily self-condense. wikipedia.org To circumvent this, they are often generated in situ. A common approach involves the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.org The original synthesis reported by Knorr utilized two equivalents of ethyl acetoacetate, with one equivalent being converted to ethyl 2-oximinoacetoacetate via nitrosation. wikipedia.org

Modern adaptations of the Knorr synthesis have focused on expanding the substrate scope and improving reaction conditions. These modifications allow for the synthesis of a diverse range of substituted pyrroles. researchgate.net

Table 1: Key Features of the Knorr Pyrrole Synthesis

| Feature | Description |

|---|---|

| Reactants | α-amino-ketone and a compound with an electron-withdrawing group α to a carbonyl group. wikipedia.org |

| Catalysts | Typically zinc and acetic acid. wikipedia.org |

| Key Intermediate | Enamine formed after initial imine formation. wikipedia.org |

| Challenge | Instability of α-amino-ketones, often requiring in situ generation. wikipedia.org |

Barton-Zard Reaction Applications for Substituted Pyrroles

First reported in 1985 by Derek Barton and Samir Zard, the Barton-Zard reaction offers a powerful route to pyrrole derivatives through the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org The mechanism involves a base-catalyzed enolization of the α-isocyanide, followed by a Michael-type addition to the nitroalkene. wikipedia.org Subsequent 5-endo-dig cyclization, elimination of the nitro group, and tautomerization lead to the aromatic pyrrole. wikipedia.org

This reaction is particularly valuable for preparing substituted pyrroles and has been applied to the synthesis of complex molecules, including polypyrroles and porphyrins. wikipedia.orgallaboutchemistry.net The versatility of the Barton-Zard reaction allows for the use of various substituted nitroalkenes and isocyanoesters, providing access to a wide range of functionalized pyrrole products. allaboutchemistry.net A regioselective one-pot method has been developed for the synthesis of 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles from 3-nitro-2H-chromenes and ethyl isocyanoacetate using this reaction. mdpi.com

Gewald Reaction Strategies for 3-Aminothiophene/Pyrrole Derivatives

The Gewald reaction is a multicomponent reaction that classically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgarkat-usa.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org

While the Gewald reaction is primarily known for thiophene (B33073) synthesis, its principles can be conceptually extended to the synthesis of highly substituted pyrroles, particularly those bearing an amino group. The reaction's multicomponent nature and use of readily available starting materials make it an attractive strategy for building complex heterocyclic systems. arkat-usa.org Modifications of the Gewald reaction have been developed, including the use of microwave irradiation to improve yields and reaction times. wikipedia.org

Paal–Knorr Synthesis Variants

The Paal-Knorr synthesis is arguably one of the most straightforward and widely used methods for preparing pyrroles. researchgate.netrgmcet.edu.in In its classic form, it involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. rgmcet.edu.inwikipedia.org The reaction is typically carried out under acidic conditions, which facilitates the cyclization and dehydration steps. wikipedia.org

The mechanism, elucidated by V. Amarnath, involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group. uctm.eduorganic-chemistry.org A subsequent attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the pyrrole. uctm.edu

Despite its utility, the classical Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in strong acid, which may not be suitable for sensitive substrates. researchgate.netrgmcet.edu.in Consequently, numerous modifications have been developed to address these limitations. These variants often employ milder catalysts, such as Lewis acids (e.g., Bi(NO3)3·5H2O, MgI2 etherate) or heterogeneous catalysts (e.g., silica-supported sulfuric acid), and can sometimes be performed under solvent-free or aqueous conditions. researchgate.netrgmcet.edu.inuctm.eduscribd.com

Table 2: Comparison of Pyrrole Annulation Strategies

| Synthesis Method | Key Reactants | Key Features |

|---|---|---|

| Knorr Pyrrole Synthesis | α-amino-ketone, β-ketoester wikipedia.org | In situ generation of α-amino-ketone is often required. wikipedia.org |

| Barton-Zard Reaction | Nitroalkene, α-isocyanide wikipedia.org | Powerful for substituted pyrroles; proceeds via Michael addition and cyclization. wikipedia.org |

| Gewald Reaction | Ketone/aldehyde, α-cyanoester, sulfur wikipedia.org | Primarily for 2-aminothiophenes, but principles are relevant for amino-pyrroles. |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, amine/ammonia wikipedia.org | Simple and efficient; many modern variants with milder conditions exist. researchgate.netrgmcet.edu.in |

Specific Synthetic Approaches to this compound

The specific substitution pattern of this compound, with a cyano group at the 3-position, an ethyl carboxylate at the 2-position, and a methyl group on the nitrogen, requires a synthetic approach that can precisely control the regiochemistry of the product.

Multi-Component Cyclization Reactions and Precursor Chemistry

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the synthesis of complex molecules. nih.gov

The synthesis of functionalized pyrroles, including derivatives similar to this compound, can be achieved through various MCRs. For instance, a three-component reaction between nitrostyrenes, toluenesulfonylmethyl isocyanide (TosMIC), and ethyl chloroformate has been developed to produce trisubstituted pyrroles. researchgate.net

The precursor chemistry for such reactions is crucial. Ethyl cyanoacetate is a versatile building block in organic synthesis due to its multiple functional groups. wikipedia.org It can participate in Knoevenagel condensations, a key step in the mechanism of reactions like the Gewald synthesis, to form α,β-unsaturated intermediates. wikipedia.orgscielo.org.mx For the synthesis of the target molecule, a plausible multi-component approach could involve the reaction of a precursor containing the N-methyl group, a C2 synthon that can provide the cyano and ester functionalities (such as ethyl cyanoacetate), and another component to complete the pyrrole ring.

A potential synthetic route could involve a variation of established pyrrole syntheses tailored for the specific substituents. For example, a reaction between an appropriately substituted enamine and an activated acetylene derivative could lead to the desired pyrrole structure. The reaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (DMAD) has been shown to produce substituted pyrroles. nih.gov This highlights the potential for constructing the 3-cyano-pyrrole moiety through cyclization reactions involving cyano-containing precursors.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex pyrrole structures from simple starting materials in a single step, thereby increasing atom economy and reducing waste. bohrium.com A notable example is the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles through a one-step, three-component reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov This method proceeds with high atom efficiency, losing only a water molecule, and has been demonstrated on a gram scale. nih.gov

Another versatile one-pot synthesis produces highly functionalized N-substituted pyrroles from unprotected sugars, primary amines, and 3-oxoacetonitriles. acs.org This cascade reaction can be selectively tuned to yield either 2,3,5- or 2,3,4-functionalized pyrroles with excellent yields. acs.org For instance, the reaction of D-(+)-glucose, benzylamine (B48309), and benzoylacetonitrile in the presence of an acid catalyst can selectively produce the corresponding 2,3,5-substituted pyrrole. acs.org

Thiazolium salt-catalyzed MCRs also provide an efficient route to highly substituted pyrroles. This process involves an acyl anion conjugate addition of an aldehyde and an unsaturated ketone to generate a 1,4-dicarbonyl intermediate in situ. Subsequent addition of an amine promotes a Paal-Knorr reaction to furnish the desired pyrrole. tandfonline.com

Below is a table summarizing various one-pot synthetic approaches to substituted pyrroles:

| Methodology | Reactants | Key Features | Reference |

|---|---|---|---|

| Three-Component Reaction | α-Hydroxyketones, Oxoacetonitriles, Primary Amines | High atom efficiency, gram-scale applicability. | nih.gov |

| Three-Component Cascade | Unprotected Sugars, Primary Amines, 3-Oxoacetonitriles | Selective formation of regioisomers, uses renewable starting materials. | acs.org |

| Thiazolium Salt-Catalyzed MCR | Aldehydes, Unsaturated Ketones, Amines | In situ generation of 1,4-dicarbonyl intermediates. | tandfonline.com |

Microwave-Assisted Synthetic Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly reduced times compared to conventional heating methods. benthamdirect.compensoft.net This technology has been successfully applied to various pyrrole syntheses.

For example, the Piloty-Robinson synthesis of 3,4-disubstituted pyrroles from hydrazines and aldehydes is greatly expedited by microwave irradiation. acs.org This method facilitates moderate to good yields of N-acylated pyrroles, which can be subsequently hydrolyzed to the free N-H pyrroles. acs.org

The Paal-Knorr condensation, a cornerstone of pyrrole synthesis, can also be efficiently performed under microwave conditions. pensoft.net Reactions of β-ketoesters with amines in the presence of acetic acid in a microwave reactor can produce various pyrroles in 2 to 10 minutes with yields ranging from 65% to 89%. pensoft.net Similarly, the Clauson-Kaas synthesis of pyrroles can be catalyzed by ionic liquids under microwave irradiation. pensoft.net

A solvent-free, microwave-assisted, one-pot four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane, catalyzed by chitosan, affords substituted pyrroles in high yields within 4-7 hours. rsc.org Furthermore, the synthesis of pyrrole derivatives from natural amino acids and diethyl acetylenedicarboxylate has been achieved under microwave irradiation using a copper oxide catalyst. researchgate.net

The following table highlights several microwave-assisted protocols for pyrrole synthesis:

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Piloty-Robinson Synthesis | Hydrazines, Aldehydes | Microwave irradiation | Reduced reaction time. | acs.org |

| Paal-Knorr Condensation | β-Ketoesters, Amines | Microwave, Acetic acid, 120-150 °C | Rapid synthesis (2-10 min), good yields. | pensoft.net |

| Four-Component Reaction | 1,3-Dicarbonyls, Amines, Aldehydes, Nitromethane | Microwave, Chitosan catalyst, solvent-free | Eco-friendly, high yields. | rsc.org |

| Tandem Transformation | Amino Acids, Diethyl Acetylenedicarboxylate | Microwave, Copper oxide catalyst, 120 °C | Utilizes natural starting materials. | researchgate.net |

Catalytic Methodologies (e.g., Triethylphosphite-mediated Reductive Cyclization, Copper-catalyzed Conditions)

A diverse array of catalysts has been employed to facilitate the synthesis of pyrroles, offering mild reaction conditions and improved selectivity. Both Lewis and Brønsted acids are commonly used in the Paal-Knorr synthesis to mediate the dehydrative cyclization. mdpi.com

Copper-catalyzed reactions have proven effective for the formation of pyrrole rings. For instance, a highly efficient reaction of 1,4-dihalo-1,3-dienes has been described for the formation of pyrroles and heteroaryl pyrroles under copper catalysis. uctm.edu

Transition metal catalysts, including gold, palladium, rhodium, and ruthenium, have been reported to catalyze reactions between substituted alkynes and various nitrogen sources like amines, enaminones, or oximes to generate pyrroles. nih.gov Visible-light photoredox catalysis using a Ru(II) complex has enabled the regioselective preparation of 1,3,4-trisubstituted pyrroles from aryl azides and aldehydes. nih.gov

Organic catalysts also offer a milder and more environmentally friendly alternative to metal catalysts. journals.co.za Catalysts such as N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide (TCBDA) and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (NIBTS) have been used for the synthesis of N-substituted pyrroles in good to excellent yields under mild conditions. journals.co.za Vitamin B1 has also been employed as an organocatalyst for the Paal-Knorr synthesis. rsc.org

The following table provides an overview of different catalytic approaches to pyrrole synthesis:

| Catalyst Type | Example Catalyst | Reaction | Reference |

|---|---|---|---|

| Lewis/Brønsted Acids | Acetic acid, p-toluenesulfonic acid | Paal-Knorr Synthesis | mdpi.com |

| Transition Metals | Copper, Palladium, Rhodium, Ruthenium, Gold | Cycloadditions, Alkyne-Amine couplings | uctm.edunih.gov |

| Photoredox Catalysts | Ru(II) complex | Reaction of aryl azides and aldehydes | nih.gov |

| Organic Catalysts | TCBDA, NIBTS, Vitamin B1 | Paal-Knorr Synthesis | rsc.orgjournals.co.za |

Regioselectivity and Stereoselectivity Control in Pyrrole Ring Formation

Controlling the regioselectivity in the synthesis of highly functionalized pyrroles is a significant challenge, as many classical methods often yield mixtures of isomers. However, modern synthetic strategies have been developed to address this issue.

The regioselective synthesis of pyrroles can be achieved through the cycloaddition of 1,3-oxazolium-5-olates (münchnones) with enamines. acs.org The substitution pattern of the enamine controls the regiochemistry of the product, allowing access to complementary regioisomers compared to traditional alkyne cycloadditions. acs.org

A silver-catalyzed [4+1C]insert cascade reaction of enaminones with carbene precursors provides a chemo- and regioselective route to multisubstituted pyrroles. acs.org In this reaction, the electron-deficient aryl group migrates to the C2-position of the pyrrole ring, while the alkyl insertion site remains at the C3-position. acs.org

The Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a β-ketoester, is a widely used method for preparing substituted pyrroles. wikipedia.org The mechanism involves the initial condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine, followed by cyclization and aromatization. wikipedia.org The choice of starting materials dictates the substitution pattern of the final pyrrole product.

While stereoselectivity is less commonly a factor in the formation of the aromatic pyrrole ring itself, it can be relevant when chiral centers are present in the substituents. The Paal-Knorr synthesis can be influenced by the stereoisomerism of the starting 1,4-dicarbonyl compound.

Green Chemistry Principles and Scalability Considerations in Route Design

The application of green chemistry principles to pyrrole synthesis is an area of growing importance, focusing on the use of environmentally benign solvents, catalysts, and energy sources. semanticscholar.orgconicet.gov.ar The goal is to develop cleaner, more efficient, and safer processes. semanticscholar.org

Sustainable methodologies include the use of microwave and ultrasound activation, which can increase reaction rates and reduce energy consumption. semanticscholar.org The replacement of conventional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions, is a key aspect of green pyrrole synthesis. semanticscholar.org For example, a sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported by reacting primary amines with 3-hydroxy-2-pyrones under solvent-free conditions or in aqueous solutions. acs.org

The use of recyclable and non-toxic catalysts is another important consideration. researchgate.net An iron-catalyzed cascade synthesis of pyrroles from nitroarenes using benign reductants like formic acid or molecular hydrogen exemplifies a green approach. rsc.org This method avoids the use of hazardous reagents and operates under mild conditions. rsc.orgnih.gov

Scalability is a crucial factor in the practical application of any synthetic route. Flow chemistry using microreactors offers a promising platform for the rapid optimization and scale-up of pyrrole synthesis. acs.orgru.nl A continuous flow method for the Paal-Knorr synthesis of pyrroles has been developed and successfully scaled up from the microgram to the multigram scale, demonstrating the potential for industrial production. acs.orgru.nl This approach provides excellent control over reaction parameters, leading to high yields and purity. ru.nl The ability to perform multistep reactions in a single, uninterrupted microreactor sequence further enhances the efficiency and scalability of pyrrole synthesis. syrris.com

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution with a strong preference for the C-2 (α) position. However, in Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate, the C-2 position is already substituted. The remaining C-4 and C-5 positions are influenced by the competing electronic effects of the N-methyl group, the C-2 ester, and the C-3 cyano group. The N-methyl group is electron-donating, activating the ring, while the ester and cyano groups are strongly electron-withdrawing, deactivating the ring towards electrophilic attack. The directing effect of these groups determines the regioselectivity of substitution reactions.

Nitration, Sulfonation, and Halogenation Reactions

Electrophilic substitution on the pyrrole ring of this compound is challenging due to the presence of two powerful electron-withdrawing groups. These reactions generally require forcing conditions, and the regiochemical outcome is a balance between the activating effect of the N-methyl group and the deactivating, meta-directing effects of the ester and cyano functionalities.

Nitration: The nitration of pyrroles is a well-established reaction. For 1-methyl-2-pyrrolecarbonitrile, nitration with fuming nitric acid in acetic anhydride (B1165640) yields a mixture of the 4-nitro and 5-nitro isomers. wikipedia.org Similarly, the nitration of ethyl 1-methyl-2-pyrrolecarboxylate has been shown to produce the 4-nitro isomer. wikipedia.org Given these precedents, the nitration of this compound is expected to occur at the C-5 position, which is activated by the N-methyl group and less sterically hindered, or at the C-4 position, directed by the C-2 ester and C-3 cyano groups. The reaction typically employs a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

Sulfonation: The sulfonation of pyrroles is often complicated by the acidic reaction conditions, which can lead to polymerization or degradation of the pyrrole ring. Electron-deficient pyrroles are particularly resistant to sulfonation. acs.org Reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid are typically used to introduce a sulfonic acid group onto the pyrrole ring. For this compound, sulfonation would likely require harsh conditions and may result in low yields. The substitution is anticipated to favor the C-5 position, driven by the N-methyl group's activating influence.

Halogenation: Halogenation of pyrrole esters has been studied, providing insight into the expected reactivity. The chlorination of methyl pyrrole-2-carboxylate with reagents like sulfuryl chloride can lead to substitution at the 4- and 5-positions. utexas.edu Similarly, fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor® has been shown to yield the 4-fluoro derivative. researchgate.net For this compound, halogenation with agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular halogens in the presence of a catalyst would be expected to substitute at the available C-4 and C-5 positions. The precise regioselectivity would depend on the specific halogenating agent and reaction conditions.

| Reaction | Reagent(s) | Expected Major Product(s) | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 5-nitro-3-cyano-1-methyl-1H-pyrrole-2-carboxylate | wikipedia.org |

| Sulfonation | SO₃·Pyridine | Ethyl 5-sulfo-3-cyano-1-methyl-1H-pyrrole-2-carboxylate | acs.org |

| Chlorination | N-Chlorosuccinimide (NCS) | Ethyl 4-chloro-3-cyano-1-methyl-1H-pyrrole-2-carboxylate and/or Ethyl 5-chloro-3-cyano-1-methyl-1H-pyrrole-2-carboxylate | utexas.edu |

| Bromination | N-Bromosuccinimide (NBS) | Ethyl 4-bromo-3-cyano-1-methyl-1H-pyrrole-2-carboxylate and/or Ethyl 5-bromo-3-cyano-1-methyl-1H-pyrrole-2-carboxylate | utexas.edu |

Acylation and Formylation (e.g., Vilsmeier-Haack)

Acylation: Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring. However, the deactivated nature of the pyrrole ring in this compound makes this reaction difficult. Strong Lewis acid catalysts are required, which can lead to complexation with the heteroatom and functional groups, potentially leading to side reactions or decomposition.

Formylation: The Vilsmeier-Haack reaction is a milder alternative for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), serves as the electrophile. researchgate.net While highly effective for activated pyrroles, the reaction's success with heavily deactivated pyrroles can be limited. nih.gov For this compound, formylation would be expected to occur at the C-5 position, if the ring's nucleophilicity is sufficient to react with the Vilsmeier reagent. researchgate.net

Nucleophilic Additions and Substitutions Involving Ester and Cyano Functionalities

The ester and cyano groups on the pyrrole ring are susceptible to nucleophilic attack, providing avenues for further functionalization.

Ester Hydrolysis and Transesterification Reactions

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. organic-chemistry.org Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. organic-chemistry.org Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a dilute mineral acid. organic-chemistry.org The resulting carboxylic acid is a valuable intermediate for further modifications, such as amide bond formation.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This can be achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. Enzymatic transesterification offers a milder and often more selective alternative. For instance, Novozym 435, an immobilized lipase, has been effectively used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with a variety of alcohols, yielding the corresponding esters in high yields. researchgate.net This biocatalytic approach could likely be applied to this compound.

| Transformation | Reagents/Conditions | Product | Reference(s) |

| Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid | organic-chemistry.org |

| Transesterification | R'OH, Acid or Base catalyst | Alkyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate | researchgate.net |

| Enzymatic Transesterification | R'OH, Novozym 435, Toluene | Alkyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate | researchgate.net |

Transformations at the Cyano Group (e.g., Reduction, Hydration, Amidation)

The cyano group is a highly versatile functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). A common reagent for this transformation is lithium aluminum hydride (LAH) in an ethereal solvent. pu.ac.ke The resulting aminomethyl pyrrole can serve as a building block for the synthesis of more complex molecules, for example, through subsequent acylation or alkylation of the amine.

Hydration/Amidation: The cyano group can be hydrated to a primary amide (carboxamide). This transformation can be achieved under either acidic or basic conditions. A mild method involves the use of hydrogen peroxide in the presence of a base such as potassium carbonate in a solvent like DMSO. pu.ac.ke The resulting 3-carboxamido-pyrrole derivative introduces a new functional handle for further chemical elaboration.

| Transformation | Reagent(s) | Product Functional Group | Reference(s) |

| Reduction | Lithium aluminum hydride (LAH) | -CH₂NH₂ (Aminomethyl) | pu.ac.ke |

| Hydration | H₂O₂, K₂CO₃, DMSO | -CONH₂ (Carboxamide) | pu.ac.ke |

Modifications at the N-1 Methyl and C-3 Cyano Positions for Scaffold Diversification

The N-1 methyl and C-3 cyano groups offer strategic points for diversification of the pyrrole scaffold, enabling the synthesis of a wide array of derivatives with potentially new properties.

Modifications at the N-1 Methyl Position: The N-methyl group can be a site for chemical modification. While N-alkylation of pyrroles is a common strategy for introducing substituents on the nitrogen atom, the modification of an existing N-methyl group often involves more complex transformations. researchgate.net N-demethylation can be achieved using various reagents, although this can be a challenging step. chem-station.com The resulting N-H pyrrole could then be re-alkylated with different alkyl halides or other electrophiles to introduce diverse substituents at the N-1 position. researchgate.net

Scaffold Diversification via the C-3 Cyano Position: The cyano group is an excellent precursor for the construction of fused heterocyclic systems. For instance, the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of a dinitrile, can be used to form a new ring fused to the pyrrole core. wikipedia.org Although this would require prior introduction of another nitrile-containing chain, it represents a powerful strategy for scaffold diversification. Furthermore, the cyano group can participate in cycloaddition reactions or be used as a handle to build other heterocyclic rings, such as pyrimidines or pyridines, through condensation with appropriate bifunctional reagents. The reduction of the cyano group to an amine, as discussed in section 3.2.2, followed by intramolecular cyclization reactions, also provides a pathway to novel fused ring systems.

Selective Functional Group Interconversions

The presence of both an ester and a nitrile (cyano) group on the pyrrole ring allows for selective transformations, providing pathways to other important functional groups.

The ethyl ester at the C2 position can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for other derivatives, such as amides or can be subjected to decarboxylation.

The cyano group at the C3 position is also amenable to a variety of transformations. Catalytic hydrogenation, for instance, can selectively reduce the nitrile to a primary amine. researchgate.net The use of specific catalysts like Raney Nickel or platinum-based catalysts often allows for this reduction to occur without affecting the ester group. researchgate.net Alternatively, the nitrile can be hydrolyzed to a carboxylic acid or an amide under appropriate acidic or basic conditions. The choice of reagents and reaction conditions is crucial for achieving the desired selectivity. For example, reduction of a nitrile in the presence of an ester can be achieved using catalytic hydrogenation with catalysts like Pd/C in the presence of an acid. researchgate.net

| Starting Material | Reagents and Conditions | Product | Notes |

| Substituted benzonitrile (B105546) with ester | HCOOH/NEt3, Pd/C, THF, 40°C | Substituted benzylamine (B48309) with ester | Selective reduction of the nitrile. researchgate.net |

| Nitrile with ester | H2, Raney Ni or Pt catalyst | Primary amine with ester | Catalytic hydrogenation is a common method for selective nitrile reduction. researchgate.net |

| Nitrile | LiAlH4 | Primary amine | Powerful reducing agent that would also reduce the ester. libretexts.org |

| Nitrile | DIBALH, then H3O+ | Aldehyde | Partial reduction of the nitrile to an imine followed by hydrolysis. |

This table presents general methods for selective nitrile reduction in the presence of an ester, which are applicable to this compound.

Alkylation and Arylation Strategies for Side-Chain Derivatization

Further functionalization of this compound can be achieved through alkylation and arylation reactions. While the N-position is already methylated, the pyrrole ring itself can undergo electrophilic substitution, although the presence of electron-withdrawing groups at C2 and C3 deactivates the ring towards typical electrophilic attack.

However, modern cross-coupling strategies allow for the introduction of alkyl and aryl groups. For instance, direct C-H arylation of N-methylpyrrole has been achieved at the C2 position using aryl radicals generated from phenylhydrazine (B124118) in the presence of an oxidant like air. acs.org While the target molecule is substituted at C2 and C3, this methodology suggests the potential for functionalization at the C4 and C5 positions.

Furthermore, N-alkylation of pyrroles is a common strategy to introduce various side chains. rsc.org Although the nitrogen in the target compound is already substituted with a methyl group, this highlights a general strategy for creating diverse pyrrole derivatives. Indium-catalyzed reductive alkylation of pyrroles with carbonyl compounds and hydrosilanes has been shown to selectively introduce alkyl groups at the β-position (C3) of the pyrrole ring. acs.org

| Pyrrole Substrate | Coupling Partner | Catalyst/Reagents | Product | Regioselectivity |

| N-methylpyrrole | Phenylhydrazine hydrochloride | Air, NaOH | 2-Aryl-N-methylpyrrole | C2-arylation acs.org |

| Pyrrole | Alkyl Halide | KOH, DMSO | N-Alkylpyrrole | N-alkylation rsc.org |

| Pyrrole | Carbonyl Compound, Hydrosilane | Indium Catalyst | β-Alkylpyrrole | C3-alkylation acs.org |

This table showcases alkylation and arylation reactions on the pyrrole ring, indicating potential strategies for the derivatization of this compound at available positions.

Cycloaddition Reactions and Annulation Chemistry with the Pyrrole Core

The pyrrole ring of this compound can participate as a diene in cycloaddition reactions, such as the Diels-Alder reaction, although pyrroles are generally considered poor dienes due to their aromatic character. researchgate.net The reactivity can be enhanced by the nature of the dienophile. Reactions of pyrroles with highly reactive dienophiles can lead to the formation of bicyclic adducts, which can then be further transformed.

Annulation reactions, where a new ring is fused to the pyrrole core, are a powerful tool for the synthesis of more complex heterocyclic systems. For instance, a base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed for the synthesis of multisubstituted 5,6-dihydroindolizines. rsc.org This suggests that derivatives of the title compound, particularly after modification of the C2-ester to an aldehyde, could serve as precursors for fused heterocyclic systems.

A notable application of the functional groups on the pyrrole ring is in the synthesis of fused pyridazine (B1198779) systems. The condensation of related pyrrole dicarbonyl compounds with hydrazine (B178648) is a key step in the synthesis of pyrrolo[2,3-d]pyridazines. rsc.orgrsc.org This type of reaction, utilizing the functionalities at the C2 and C3 positions of the target molecule (after appropriate modification), opens a pathway to biologically relevant scaffolds. nih.govtandfonline.com

| Pyrrole Derivative | Reagent | Reaction Type | Product |

| Pyrrole | Ethyl 3-bromopropiolate | Diels-Alder Reaction | Bicyclic adducts researchgate.net |

| Pyrrole-2-carbaldehyde | β,γ-Unsaturated α-ketoester | [4+2] Annulation | 5,6-Dihydroindolizine rsc.org |

| Pyrrole-2,3-dicarbonyl | Hydrazine | Condensation/Annulation | Pyrrolo[2,3-d]pyridazine rsc.orgrsc.org |

This table illustrates cycloaddition and annulation reactions involving the pyrrole core, demonstrating the potential for this compound to be a building block for fused heterocyclic systems.

Transition Metal-Catalyzed Coupling Reactions for Advanced Functionalization (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. To utilize reactions like the Suzuki-Miyaura or Sonogashira coupling, a halogenated derivative of this compound would typically be required as a starting material. For example, a bromo-substituted pyrrole could be synthesized and then subjected to cross-coupling.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to pyrrole systems. The arylation of SEM-protected bromopyrroles with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst. nih.gov It has been noted that N-protection of the pyrrole can be crucial to prevent dehalogenation side reactions. researchgate.net

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful method for C-C bond formation. wikipedia.org This reaction, typically catalyzed by palladium and a copper co-catalyst, would allow for the introduction of alkynyl substituents onto a halogenated version of the title pyrrole. mdpi.comnih.govlibretexts.org

| Coupling Reaction | Pyrrole Substrate | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | N-Protected Bromopyrrole | Arylboronic acid | Pd(PPh3)4, Na2CO3 | Aryl-substituted pyrrole nih.gov |

| Suzuki-Miyaura | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2, K2CO3 | 5-(Pyrrol-2-yl)-1H-indazole mdpi.com |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst, Cu co-catalyst | Aryl-alkyne wikipedia.org |

This table summarizes the application of Suzuki-Miyaura and Sonogashira coupling reactions to pyrrole and related heterocyclic systems, indicating a viable strategy for the advanced functionalization of a halogenated derivative of this compound.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and conformational isomers. For Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate, these techniques are instrumental in confirming its structural integrity and understanding the electronic effects of its substituents.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups. The presence of the nitrile (C≡N) group is typically observed as a sharp, intense band in the region of 2220-2260 cm⁻¹. The exact position of this band is sensitive to the electronic environment; conjugation with the pyrrole (B145914) ring is expected to shift this band to a lower wavenumber.

The carbonyl (C=O) stretching vibration of the ethyl ester group is another prominent feature, generally appearing as a strong absorption band between 1700 and 1730 cm⁻¹. The conjugation of the ester with the pyrrole ring can influence this frequency. The C-O stretching vibrations of the ester group will be visible in the 1250-1000 cm⁻¹ region.

The pyrrole ring itself gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the C-N stretching and ring stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. The N-methyl group will exhibit C-H stretching and bending vibrations.

Raman Spectroscopy:

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C≡N stretching vibration, which is strong in the IR, is also expected to be a prominent feature in the Raman spectrum, typically in the same 2220-2260 cm⁻¹ region. researchgate.net The symmetric stretching of the pyrrole ring is often more intense in the Raman spectrum than in the IR spectrum. The C=C double bonds within the pyrrole ring will also show characteristic Raman bands.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2220 - 2240 (sharp, strong) | 2220 - 2240 (strong) |

| Carbonyl (C=O) | Stretching | 1710 - 1730 (strong) | 1710 - 1730 (weak) |

| Pyrrole Ring | C-H Stretching | 3100 - 3150 | 3100 - 3150 |

| Ring Stretching | 1500 - 1600 | 1500 - 1600 | |

| C-N Stretching | 1300 - 1400 | 1300 - 1400 | |

| N-Methyl | C-H Stretching | 2850 - 2960 | 2850 - 2960 |

| Ethyl Ester | C-O Stretching | 1100 - 1250 | 1100 - 1250 |

| CH₂/CH₃ Bending | 1370 - 1470 | 1370 - 1470 |

Note: The predicted frequencies are based on typical ranges for these functional groups and may vary based on the specific molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental composition and for elucidating its fragmentation pathways, which provides valuable structural information.

For this compound (C₁₀H₁₀N₂O₂), the molecular ion peak ([M]⁺˙ or [M+H]⁺) in the HRMS spectrum will have a very precise mass-to-charge ratio (m/z), allowing for the confirmation of its molecular formula.

Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, influenced by the stability of the resulting fragments. Key fragmentation routes for 2-substituted pyrrole derivatives often involve the cleavage of the substituent side chains. nih.gov

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to the formation of an acylium ion. This would result in a fragment ion with a specific m/z value.

Loss of ethylene (B1197577) (-C₂H₄): Another possibility is the McLafferty rearrangement if a gamma-hydrogen is available, followed by the loss of ethylene from the ethyl ester group.

Cleavage of the ester group: The entire ethyl carboxylate group or parts of it could be cleaved off.

Fragmentation of the pyrrole ring: While the aromatic pyrrole ring is relatively stable, fragmentation can occur under higher energy conditions, leading to smaller, characteristic fragment ions.

Loss of the cyano group (-CN): The cyano group can also be lost as a radical or as HCN.

The elucidation of these fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) can provide definitive structural confirmation.

Advanced Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Thermal Stability and Phase Transitions

Advanced thermal analysis techniques are crucial for determining the thermal stability and phase behavior of a compound, which are critical parameters for its potential applications.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature and provide insights into its thermal stability. The decomposition of pyrrole derivatives can be complex. researchgate.net A typical TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The temperature at which 5% mass loss occurs (T₅%) is often used as a measure of thermal stability.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine melting points, boiling points, and other phase transitions. For a crystalline solid like this compound, a sharp endothermic peak would be observed at its melting point. The presence of multiple peaks could indicate the existence of different crystalline forms (polymorphism) or the presence of impurities. The enthalpy of fusion can also be calculated from the area of the melting peak.

Table 2: Expected Thermal Analysis Data for this compound

| Thermal Property | Technique | Expected Observation |

| Melting Point (Tₘ) | DSC | A sharp endothermic peak. |

| Decomposition Temperature (Tₔ) | TGA | Onset of significant mass loss. |

| Phase Transitions | DSC | Endothermic or exothermic peaks corresponding to solid-solid transitions. |

Note: The specific temperatures for melting and decomposition are dependent on the purity of the sample and the experimental conditions (e.g., heating rate, atmosphere).

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical investigations specifically focused on the chemical compound this compound.

The search for data pertaining to the electronic structure, reactivity, conformational analysis, predicted spectroscopic properties, and dynamic behavior of this specific molecule did not yield any dedicated studies. While research exists on structurally similar pyrrole derivatives, the unique combination of the ethyl carboxylate, cyano, and N-methyl substituents on the pyrrole ring means that data from these related compounds cannot be accurately extrapolated to fulfill the specific requirements of the requested article.

Detailed computational analyses, such as Density Functional Theory (DFT) for optimized geometries, Molecular Electrostatic Potential (MEP) surface analysis, Frontier Molecular Orbital (FMO) analysis, potential energy surface mapping, and molecular dynamics simulations, are highly specific to the exact molecular structure. The presence and position of each functional group significantly influence the electronic and steric properties of the molecule, rendering direct comparisons with other analogues scientifically invalid for the purposes of a detailed, quantitative report.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the foundational research data for this compound is not present in the accessible scientific literature.

Computational and Theoretical Investigations of Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Biological Activity Prediction and Design

Computational and theoretical investigations play a crucial role in modern drug discovery and development by providing insights into the molecular interactions that govern biological activity. Among these in silico methods, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal for predicting the biological activity of novel compounds and guiding the design of more potent molecules.

While specific QSAR and pharmacophore modeling studies for Ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate are not extensively documented in publicly available scientific literature, the application of these computational tools to structurally related pyrrole (B145914) derivatives provides a valuable framework for understanding their potential utility. This section will, therefore, outline the principles of QSAR and pharmacophore modeling and illustrate their application using data from analogous pyrrole compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties, or "descriptors," that are critical for a molecule's activity, QSAR models can be used to predict the activity of untested compounds, including novel derivatives of this compound.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For instance, in a study on oxadiazole-ligated pyrrole derivatives as potential anti-tubercular agents, a 2D-QSAR model was developed that demonstrated a strong correlation between specific molecular descriptors and biological activity. nih.gov The statistical parameters of this model indicated its robustness and predictive capability. nih.gov

To illustrate the application of QSAR in predicting anticancer activity, a hypothetical data set for a series of pyrrole derivatives is presented below, showcasing the relationship between molecular descriptors and observed activity against a cancer cell line.

Table 1: Illustrative 2D-QSAR Data for Anticancer Activity of Pyrrole Derivatives Against a Hypothetical Cancer Cell Line

| Compound | pIC50 (Observed) | pIC50 (Predicted) | Residual |

|---|---|---|---|

| Pyrrole Derivative 1 | 6.10 | 6.05 | 0.05 |

| Pyrrole Derivative 2 | 6.48 | 6.52 | -0.04 |

| Pyrrole Derivative 3 | 5.87 | 5.90 | -0.03 |

| Pyrrole Derivative 4 | 6.36 | 6.33 | 0.03 |

This table is for illustrative purposes and does not represent data for this compound.

In another example focusing on benzimidazolyl-retrochalcone derivatives, a QSAR study revealed that electronic energy (Eelec), lipophilicity (logP), chemical softness (S), and chemical hardness (η) were significant descriptors in predicting anticancer activity against the HCT-116 colon cancer cell line. scirp.org

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. patsnap.com A pharmacophore model serves as a 3D template that can be used to screen large databases of compounds to identify novel molecules with the potential for similar biological activity. dergipark.org.tr

There are two main approaches to generating pharmacophore models:

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are responsible for their activity. patsnap.com

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand. researchgate.net This approach identifies features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings within the binding site. nih.gov

For example, a structure-based pharmacophore model for Akt2 inhibitors was generated to identify crucial features for potent inhibition. nih.gov This model, comprising hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic groups, was then used as a 3D query for virtual screening of chemical databases to find new potential inhibitors. nih.gov

The features of a pharmacophore model are typically represented as spheres with defined radii and vectors, as illustrated in the hypothetical model below for a generic enzyme inhibitor.

Table 2: Hypothetical Pharmacophore Features for an Enzyme Inhibitor

| Feature | Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |

|---|---|---|---|---|---|

| 1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | 3.2 | 1.0 |

| 2 | Hydrogen Bond Donor | -1.3 | 0.5 | 2.1 | 1.0 |

| 3 | Hydrophobic | 0.7 | -2.1 | -0.5 | 1.5 |

| 4 | Aromatic Ring | -3.0 | -1.5 | -1.0 | 1.2 |

This table is for illustrative purposes and does not represent data for this compound.

Biological Activity Prediction Software

Software tools like PASS (Prediction of Activity Spectra for Substances) can also be used to predict the biological activity of a compound based on its 2D structure. zenodo.org PASS compares the structure of a query molecule to a large database of known biologically active substances and predicts a spectrum of potential activities with corresponding probabilities (Pa for active and Pi for inactive). akosgmbh.degenexplain.com This allows for an initial in silico screening of compounds like this compound to identify potential therapeutic applications.

Exploration of Biological Activities and Pharmacological Insights of Ethyl 3 Cyano 1 Methyl 1h Pyrrole 2 Carboxylate Scaffolds

In Vitro Antimicrobial Activities of Derived Scaffolds

Pyrrole-based compounds have a well-established history of diverse pharmacological uses, including antibacterial and antifungal properties. nih.gov The inherent chemical versatility of the pyrrole (B145914) ring allows for structural modifications that can enhance its bioactivity, leading to the development of potent antimicrobial agents. nih.gov

Derivatives of the ethyl 3-cyano-1-methyl-1H-pyrrole-2-carboxylate scaffold have shown notable antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have highlighted the potential of these compounds to combat both drug-susceptible and drug-resistant strains of this pathogen.

One study reported the synthesis of four compounds derived from 1H-pyrrole-2-carboxylate, with one derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), exhibiting a minimum inhibitory concentration (MIC) value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Another series of pyrrolamide inhibitors, which incorporated a thiazole (B1198619) moiety, were found to be effective in killing M. tuberculosis by targeting the ATPase activity of the DNA gyrase B-domain. nih.gov

Further research has focused on optimizing the pyrrole scaffold to enhance its antitubercular properties. For instance, pyrrole-2-carboxamides were designed based on the crystal structure of MmpL3, a crucial membrane protein in M. tuberculosis. nih.gov These compounds demonstrated potent anti-TB activity, with MIC values below 0.016 μg/mL, and low cytotoxicity. nih.gov Similarly, pyrrolo[1,2-a]quinoline (B3350903) derivatives have been synthesized and tested, with one compound showing promising activity against both H37Rv and multidrug-resistant strains of M. tuberculosis at MICs of 8 and 16 µg/mL, respectively. mdpi.com

Beyond M. tuberculosis, certain pyrrole derivatives have also shown efficacy against other bacteria. For example, a pyrrolamide-type GyrB/ParE inhibitor demonstrated exceptional antibacterial efficacy against drug-resistant bacterial infections, with an MIC of 0.008 μg/mL against Staphylococcus aureus and 1 μg/mL against Escherichia coli. nih.gov Additionally, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives exhibited promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with effectiveness comparable to or higher than tetracycline. nih.gov

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

| Pyrrolamide Inhibitor | Mycobacterium tuberculosis H37Rv | 0.03 µg/mL | nih.gov |

| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | < 0.016 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline derivative (4j) | M. tuberculosis H37Rv | 8 µg/mL | mdpi.com |

| Pyrrolo[1,2-a]quinoline derivative (4j) | MDR M. tuberculosis | 16 µg/mL | mdpi.com |

| Pyrrolamide-type GyrB/ParE inhibitor | Staphylococcus aureus | 0.008 µg/mL | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Escherichia coli | 1 µg/mL | nih.gov |

While much of the focus has been on antibacterial activity, some pyrrole derivatives have also demonstrated antifungal properties. A novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against various Aspergillus and Candida species. nih.gov The MIC at which more than 90% of growth was inhibited ranged from 21.87 to 43.75 µg/mL for different fungal species. nih.gov This suggests that the pyrrole scaffold can be a starting point for developing new antimycotic drugs. nih.gov

The antimicrobial activity of these pyrrole-based scaffolds is attributed to several molecular mechanisms. A primary target for many of these compounds is DNA gyrase, an essential enzyme in bacteria responsible for DNA replication. nih.gov For instance, a pyrrolamide derivative was identified as a potent inhibitor of DNA gyrase, with a 50% inhibitory concentration (IC50) value of less than 5 nM. nih.gov Another pyrrolamide-type inhibitor targeted both GyrB and ParE, showcasing a dual-targeting mechanism that can be effective against drug-resistant strains. nih.gov

Another critical target is the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids, key components of the mycobacterial cell wall. nih.gov Pyrrole-2-carboxamides have been specifically designed to inhibit MmpL3, leading to potent anti-TB activity. nih.gov

Other mechanisms include the inhibition of enoyl-ACP reductase (InhA), an enzyme involved in fatty acid biosynthesis in M. tuberculosis. nih.gov Pyrrolyl benzamide (B126) derivatives have been synthesized to target this enzyme. nih.gov Additionally, some pyrrolo[1,2-a]quinoline derivatives are thought to target DprE1, an enzyme crucial for the biosynthesis of the M. tuberculosis cell wall. mdpi.com

In Vitro Anticancer Properties of Derived Scaffolds

In addition to their antimicrobial effects, derivatives of this compound have emerged as promising anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have shown potent cytotoxic activities against multiple soft tissue cancer cell lines. nih.govresearchgate.net In one study, two EAPC compounds, EAPC-20 and EAPC-24, significantly inhibited the proliferation of various cancer cell lines, including leiomyosarcoma (SK-LMS-1), rhabdomyosarcoma (RD), gastrointestinal stromal tumor (GIST-T1), Ewing's sarcoma (A-673), and osteosarcoma (U-2 OS). nih.govresearchgate.net The growth-inhibitory effects were found to be both time and dose-dependent. nih.govresearchgate.net Furthermore, these EAPCs were also effective against imatinib-resistant GISTs, indicating their potential to overcome drug resistance. nih.gov

Other studies have reported the cytotoxic activity of different pyrrole derivatives against various cancer cell lines. For instance, certain pyrrole compounds demonstrated dose- and time-dependent cytotoxic activity against LoVo colon cancer cells, MCF-7 breast cancer cells, and SK-OV-3 ovarian cancer cells. researchgate.net

| Compound/Derivative Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| EAPC-20 and EAPC-24 | SK-LMS-1 (leiomyosarcoma) | Inhibited proliferation | nih.govresearchgate.net |

| EAPC-20 and EAPC-24 | RD (rhabdomyosarcoma) | Inhibited proliferation | nih.govresearchgate.net |

| EAPC-20 and EAPC-24 | GIST-T1 (gastrointestinal stromal tumor) | Inhibited proliferation | nih.govresearchgate.net |

| EAPC-20 and EAPC-24 | A-673 (Ewing's sarcoma) | Inhibited proliferation | nih.govresearchgate.net |

| EAPC-20 and EAPC-24 | U-2 OS (osteosarcoma) | Inhibited proliferation | nih.govresearchgate.net |

| EAPC-20 and EAPC-24 | Imatinib-resistant GIST | Reduced tumor size | nih.gov |

| Pyrrole derivatives (4a and 4d) | LoVo (colon cancer) | Cytotoxic activity | researchgate.net |

| Pyrrole derivatives | MCF-7 (breast cancer) | Cytotoxic activity | researchgate.net |

| Pyrrole derivatives | SK-OV-3 (ovarian cancer) | Cytotoxic activity | researchgate.net |

The anticancer activity of these pyrrole-based compounds is often linked to their ability to interfere with microtubule dynamics, a critical process in cell division. nih.govresearchgate.netnih.gov Several studies have shown that these derivatives can inhibit tubulin polymerization, leading to a disruption of the microtubule network. nih.govresearchgate.netnih.gov

This disruption of microtubule function triggers a robust G2/M cell cycle arrest, causing an accumulation of tumor cells in the M-phase. nih.govresearchgate.net Ultimately, this leads to the induction of apoptosis, or programmed cell death, in the cancer cells. nih.govresearchgate.net For example, EAPCs were found to induce tumor cell death through apoptotic pathways. researchgate.net Similarly, two novel pyrrole-based carboxamides were shown to effectively inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and promote apoptosis in epithelial cancer cell lines. nih.gov

Another pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was also identified as a microtubule inhibitor that induces cell-cycle arrest and apoptosis in colorectal cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of the this compound scaffold is highly dependent on the nature and position of its substituents. SAR studies have provided critical insights into optimizing these molecules for potency and selectivity against specific targets.

Systematic modification of the core scaffold has elucidated the role of each functional group:

Cyano Group: The electron-withdrawing nature of the cyano group at the C3 or C4 position significantly influences the electronic properties of the pyrrole ring. In the context of AMPA receptor modulators and tyrosinase inhibitors, this group is often crucial for activity, likely participating in key polar interactions or orienting other substituents within the binding site. nih.govfrontiersin.org

N-Methyl Group: The methyl group on the pyrrole nitrogen prevents the formation of a hydrogen bond at this position, which can be important for bioavailability and can influence the conformation of adjacent substituents. In studies of AMPA modulators, the N-methylpyrrole was found to be a well-tolerated heterocycle. bohrium.com

Ester Group: The ethyl carboxylate at the C2 position serves as a key interaction point, often acting as a hydrogen bond acceptor. Saponification of the ester to the corresponding carboxylic acid is shown to be essential for the activity of the AMPA receptor modulators, indicating a critical ionic or hydrogen bonding interaction with the receptor. nih.gov

Halogens and Alkyl/Aryl Groups: The introduction of various aryl groups at the C3 position has been a primary strategy for enhancing potency. For AMPA modulators based on the 3-biphenyl-4-yl-pyrrole scaffold, the potency was dramatically increased by introducing small electron-withdrawing or alkyl groups (e.g., fluoro, chloro, methylsulfonyl) at the ortho-position of the distal phenyl ring. nih.gov Similarly, for tyrosinase inhibitors, large, flexible aryl groups at the C3 position, particularly those with phenoxy substitutions, were found to be highly favorable for potent inhibition. frontiersin.org Halogen substitutions, such as bromo or chloro groups on these aryl rings, also significantly contributed to the inhibitory activity. frontiersin.org

The three-dimensional shape of a molecule is paramount for its ability to bind effectively to a biological target. For the this compound scaffold, conformational properties such as planarity and torsional angles are critical determinants of bioactivity.

Crystallographic studies of a closely related compound, Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, show that the molecule is approximately planar. nih.gov This planarity is a common feature of scaffolds designed to fit into the often-planar ATP-binding site of kinases or the ligand-binding domains of receptors. However, slight deviations from full planarity are observed, such as a minor twist between the pyrrole ring and adjacent substituents. nih.gov This specific torsion angle can be crucial for achieving an optimal binding conformation and avoiding steric clashes within the binding pocket. The introduction of bulky substituents, such as the biphenyl (B1667301) group in the AMPA modulators, adds further conformational complexity. The rotational freedom between the two phenyl rings allows the molecule to adopt a specific low-energy conformation that presents the key interacting groups in the correct spatial orientation to bind effectively to the allosteric site on the receptor. This highlights that a combination of a rigid core scaffold and flexible peripheral groups is often a successful strategy in drug design.

Preclinical Biological Evaluation Methodologies (Emphasis on in vitro assays, in silico modeling, and target validation)

The preclinical biological evaluation of novel chemical entities is a critical step in the drug discovery pipeline, providing essential insights into their potential therapeutic efficacy and mechanisms of action. For scaffolds based on this compound, a multifaceted approach incorporating in vitro assays, in silico modeling, and target validation is employed to thoroughly characterize their biological activity. This section will delve into these methodologies, drawing upon research findings from closely related pyrrole derivatives to illustrate the evaluation process.

In Vitro Assays

In vitro assays are the cornerstone of preclinical evaluation, offering a controlled environment to assess the biological effects of a compound on specific cells, proteins, or enzymes. For derivatives of the this compound scaffold, a range of in vitro studies are conducted to elucidate their potential as therapeutic agents.

Cytotoxicity and Antiproliferative Assays: